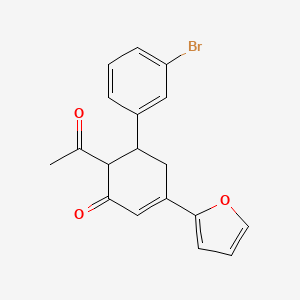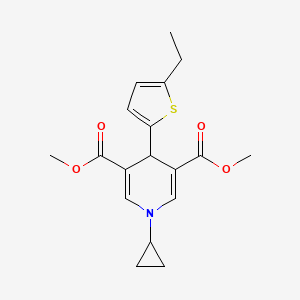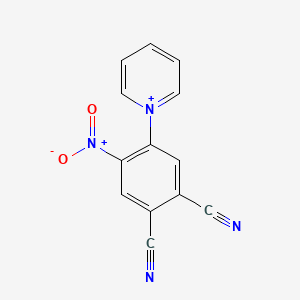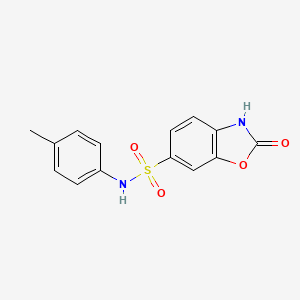![molecular formula C26H25N5O2S B11088611 N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11088611.png)
N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE is a complex organic compound that features a unique combination of cyclopropyl, naphthyl, thiazolyl, piperazino, and nitrophenyl groups
Preparation Methods
The synthesis of N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, to introduce the naphthyl moiety.
Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the nitrophenyl group: This step may involve nitration reactions.
Cyclopropyl group addition: This can be achieved through cyclopropanation reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: Such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various catalysts for coupling reactions (e.g., palladium catalysts).
Scientific Research Applications
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE include:
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-AMINOPHENYL)AMINE: Similar structure but with an amino group instead of a nitro group.
N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-HYDROXYPHENYL)AMINE: Similar structure but with a hydroxyl group instead of a nitro group.
The uniqueness of N-CYCLOPROPYL-N-(5-{4-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-2-NITROPHENYL)AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H25N5O2S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-cyclopropyl-5-[4-(4-naphthalen-1-yl-1,3-thiazol-2-yl)piperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C26H25N5O2S/c32-31(33)25-11-10-20(16-23(25)27-19-8-9-19)29-12-14-30(15-13-29)26-28-24(17-34-26)22-7-3-5-18-4-1-2-6-21(18)22/h1-7,10-11,16-17,19,27H,8-9,12-15H2 |
InChI Key |
TWNKOLPZRZJTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC6=CC=CC=C65)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl [4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11088532.png)
![[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate](/img/structure/B11088549.png)
![1-[(2-Chloro-4-nitrophenyl)amino]-3-[(2,4-dinitrophenyl)amino]propan-2-ol](/img/structure/B11088556.png)
![1-(4-cyclohexylphenyl)-2-[(2,4-dimethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]ethanone](/img/structure/B11088564.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11088583.png)
![ethyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088587.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone](/img/structure/B11088588.png)
![N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine](/img/structure/B11088593.png)


![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11088612.png)
![2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11088620.png)

